molecular formula C7H6N4O5 B14581214 Benzenamine, N-methyl-2,5-dinitro-N-nitroso- CAS No. 61149-62-0

Benzenamine, N-methyl-2,5-dinitro-N-nitroso-

Cat. No.: B14581214
CAS No.: 61149-62-0
M. Wt: 226.15 g/mol
InChI Key: JFMHTKDWZQAYAF-UHFFFAOYSA-N
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Description

Benzenamine, N-methyl-2,5-dinitro-N-nitroso- is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of nitro groups (-NO2) and a nitroso group (-NO) attached to a benzene ring, along with a methyl group (-CH3) attached to the nitrogen atom of the amine group

Properties

CAS No.

61149-62-0

Molecular Formula

C7H6N4O5

Molecular Weight

226.15 g/mol

IUPAC Name

N-(2,5-dinitrophenyl)-N-methylnitrous amide

InChI

InChI=1S/C7H6N4O5/c1-9(8-12)7-4-5(10(13)14)2-3-6(7)11(15)16/h2-4H,1H3

InChI Key

JFMHTKDWZQAYAF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-methyl-2,5-dinitro-N-nitroso- typically involves multiple steps:

    Nitration: The introduction of nitro groups into the benzene ring can be achieved through nitration reactions using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). This step introduces the nitro groups at the desired positions on the benzene ring.

    N-Methylation: The amine group of benzenamine can be methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH) to form N-methylbenzenamine.

Industrial Production Methods

Industrial production of Benzenamine, N-methyl-2,5-dinitro-N-nitroso- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-methyl-2,5-dinitro-N-nitroso- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The compound can undergo oxidation reactions, where the nitroso group can be oxidized to a nitro group.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), and other metal catalysts.

    Oxidizing Agents: Nitric acid (HNO3), hydrogen peroxide (H2O2).

    Nucleophiles: Halides (Cl-, Br-), hydroxide ions (OH-).

Major Products Formed

    Reduction: Formation of N-methyl-2,5-diaminobenzenamine.

    Oxidation: Conversion of the nitroso group to a nitro group, resulting in N-methyl-2,5-dinitrobenzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, N-methyl-2,5-dinitro-N-nitroso- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-methyl-2,5-dinitro-N-nitroso- involves its interaction with molecular targets and pathways in biological systems. The nitro and nitroso groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-methyl-2-nitro-: Similar structure but with only one nitro group.

    Benzenamine, N-methyl-N-nitroso-: Lacks the additional nitro groups.

    Benzenamine, 2-methyl-5-nitro-: Similar structure but with a different substitution pattern.

Uniqueness

Benzenamine, N-methyl-2,5-dinitro-N-nitroso- is unique due to the presence of both nitro and nitroso groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

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